molecular formula C13H11BrClN3O B6622417 N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide

N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide

Cat. No.: B6622417
M. Wt: 340.60 g/mol
InChI Key: OONPZRXZLCSONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide is a synthetic organic compound characterized by the presence of a pyrazine ring substituted with a carboxamide group, a methyl group, and a 4-bromo-2-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorobenzyl chloride and N-methylpyrazine-2-carboxamide.

    Nucleophilic Substitution: The 4-bromo-2-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with N-methylpyrazine-2-carboxamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biology: It is used in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromo-2-chlorophenyl)methyl]-N-hydroxybenzamide
  • N-[(4-bromo-2-chlorophenyl)methyl]-N-methylbenzamide

Uniqueness

N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with benzamide or hydroxybenzamide structures

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O/c1-18(13(19)12-7-16-4-5-17-12)8-9-2-3-10(14)6-11(9)15/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONPZRXZLCSONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)Br)Cl)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.